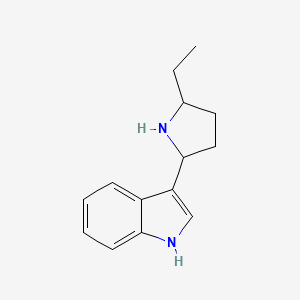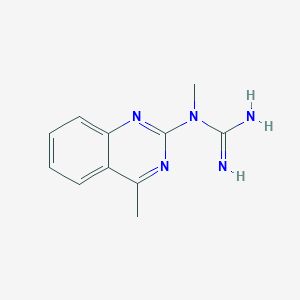![molecular formula C14H20N2 B11888449 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane CAS No. 920338-73-4](/img/structure/B11888449.png)
5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-7-phenyl-4,6-diazaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro junction connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction or on the phenyl ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spiro compound with different functional groups and properties.
4,6-Dimethyl-4,6-diazaspiro[2.5]octane-5,7-dione: Similar structure but with different substituents, leading to different reactivity and applications.
Uniqueness
5,5-Dimethyl-7-phenyl-4,6-diazaspiro[25]octane is unique due to its specific spiro structure and the presence of both dimethyl and phenyl groups
Propiedades
Número CAS |
920338-73-4 |
|---|---|
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
5,5-dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C14H20N2/c1-13(2)15-12(10-14(16-13)8-9-14)11-6-4-3-5-7-11/h3-7,12,15-16H,8-10H2,1-2H3 |
Clave InChI |
RDVFDTIFMLWYJK-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC(CC2(N1)CC2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







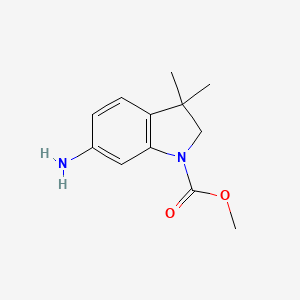
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)
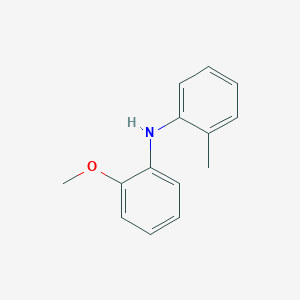

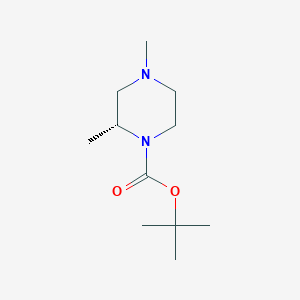
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
